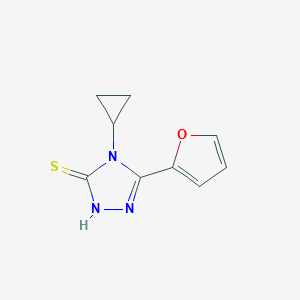
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide, also known as DBIBB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIBB belongs to the class of benzisothiazolone derivatives, which have been reported to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has also been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Furthermore, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported to exhibit several biochemical and physiological effects, such as inhibition of cell proliferation, induction of apoptosis, regulation of glucose metabolism and insulin secretion, and reduction of oxidative stress and inflammation. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has also been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation.
実験室実験の利点と制限
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is also readily available and can be synthesized using a multi-step synthetic route. However, one of the limitations of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide. One of the potential applications of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide and to optimize its structure for improved potency and selectivity. Moreover, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Future research should focus on exploring the therapeutic potential of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide in these diseases.
合成法
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide can be synthesized using a multi-step synthetic route, which involves the reaction of 2-aminobenzothiazole with 2-hydroxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reacted with 4-methylbenzylamine and acetic anhydride to yield the final product, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide. The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Several research studies have reported that 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has also been reported to exhibit antidiabetic activity by regulating glucose metabolism and insulin secretion. Furthermore, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C23H20N2O5S |
分子量 |
436.5 g/mol |
IUPAC名 |
N-[(2-hydroxyphenyl)methyl]-N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H20N2O5S/c1-16-10-12-18(13-11-16)24(14-17-6-2-4-8-20(17)26)22(27)15-25-23(28)19-7-3-5-9-21(19)31(25,29)30/h2-13,26H,14-15H2,1H3 |
InChIキー |
UQGRLFFPWZBFIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
正規SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)
